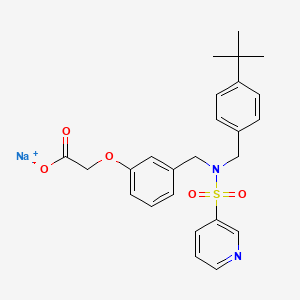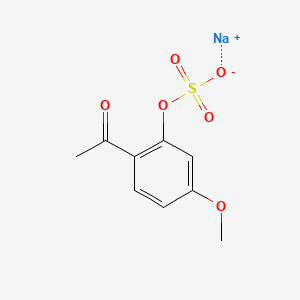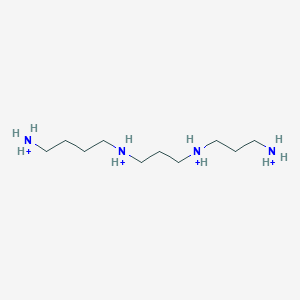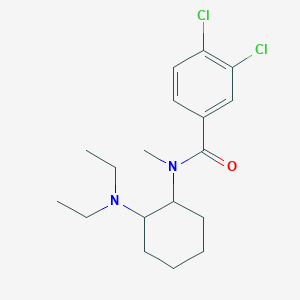
5-Fluoromuconolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoromuconolactone belongs to the class of organic compounds known as butenolides. These are dihydrofurans with a carbonyl group at the C2 carbon atom. This compound is soluble (in water) and a moderately acidic compound (based on its pKa).
This compound is a butenolide.
Applications De Recherche Scientifique
Mechanisms of Action in Cancer Treatment : 5-Fluoromuconolactone, through its derivative 5-Fluorouracil (5-FU), is widely used in cancer treatment. The mechanism of action involves interference with nucleotide synthesis and incorporation into DNA, contributing to its antineoplastic properties (Longley, Harkin, & Johnston, 2003).
Biochemistry and Pharmacology : The drug is metabolized via similar pathways as uracil, and its main antitumor activity is attributed to its impact on DNA synthesis. Resistance to 5-FU remains a significant clinical challenge (Diasio & Harris, 1989).
Enhancement of Radiation Therapy : In combination with radiation therapy, 5-FU has shown increased effectiveness in treating locally unresectable carcinoma of the stomach, pancreas, and large bowel (Moertel, Childs, Reitemeier, Colby, & Holbrook, 1969).
Applications in Experimental Cancer Chemotherapy : 5-FU and its derivatives have been found clinically useful in palliating patients suffering from advanced cancer, particularly in tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963).
Targeted Drug Delivery Systems : Research has explored using amine-functionalized metal-organic frameworks conjugated with folic acid as targeted biocompatible pH-responsive nanocarriers for 5-FU, offering potential in precision cancer treatments (Abazari, Ataei, Morsali, Slawin, & Carpenter-Warren, 2019).
In Vivo Metabolism Monitoring : 19F NMR techniques have been used to monitor the metabolism of 5-FU in tumors and liver, offering insights into the metabolic fate of the drug in clinical settings (Stevens, Morris, Iles, Sheldon, & Griffiths, 1984).
Conversion in Microbial Degradation Processes : The conversion of 2-Fluoromuconate to cis-Dienelactone by purified enzymes from various bacterial strains highlights the biochemical transformations this compound undergoes in microbial degradation pathways (Solyanikova, Moiseeva, Boeren, Boersma, Kolomytseva, Vervoort, Rietjens, Golovleva, & van Berkel, 2003).
Propriétés
Formule moléculaire |
C6H5FO4 |
|---|---|
Poids moléculaire |
160.1 g/mol |
Nom IUPAC |
2-fluoro-2-(5-oxo-2H-furan-2-yl)acetic acid |
InChI |
InChI=1S/C6H5FO4/c7-5(6(9)10)3-1-2-4(8)11-3/h1-3,5H,(H,9,10) |
Clé InChI |
YVULEJQYAMRENW-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)OC1C(C(=O)O)F |
SMILES canonique |
C1=CC(=O)OC1C(C(=O)O)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2R,3R,4S,5S,6S)-2-[[(3S,4R,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B1260823.png)


![4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1260831.png)




![Sodium 3-[{3-amino-4-[(e)-(5-bromopyridin-2-yl)diazenyl]phenyl}(propyl)amino]propane-1-sulfonate](/img/structure/B1260839.png)
